Isotrityrosine

Description

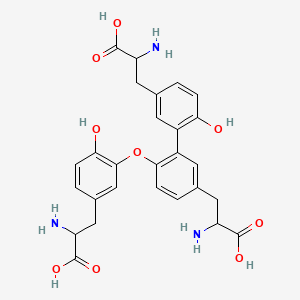

Isotrityrosine is a tyrosine-derived trimeric amino acid involved in cross-linking structural proteins. First isolated from Ascaris cuticle collagen , it consists of three tyrosine residues linked via oxidative coupling. Unlike its dimeric counterpart dityrosine, this compound forms a branched structure, enhancing mechanical stability in extracellular matrices . Its discovery in nematode collagen highlights its role in resilience against enzymatic degradation, though it is notably absent in sea urchin fertilization envelopes (FEs), where pulcherosine dominates .

Properties

CAS No. |

77533-78-9 |

|---|---|

Molecular Formula |

C27H29N3O9 |

Molecular Weight |

539.5 g/mol |

IUPAC Name |

2-amino-3-[3-[5-(2-amino-2-carboxyethyl)-2-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenoxy]phenyl]-4-hydroxyphenyl]propanoic acid |

InChI |

InChI=1S/C27H29N3O9/c28-18(25(33)34)9-13-1-4-21(31)16(7-13)17-8-14(10-19(29)26(35)36)3-6-23(17)39-24-12-15(2-5-22(24)32)11-20(30)27(37)38/h1-8,12,18-20,31-32H,9-11,28-30H2,(H,33,34)(H,35,36)(H,37,38) |

InChI Key |

RSHIWRXCRSATFW-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)OC3=C(C=CC(=C3)CC(C(=O)O)N)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)OC3=C(C=CC(=C3)CC(C(=O)O)N)O)O |

Synonyms |

isotrityrosine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Isotrityrosine is compared below with dityrosine, trityrosine, and pulcherosine, all tyrosine-derived cross-linkers:

Key Observations :

- Branching vs.

- Biosynthetic Pathways : this compound formation in Ascaris is likely peroxidase-mediated, akin to dityrosine synthesis in sea urchins. In contrast, pulcherosine in plants involves oxidative coupling via radical intermediates .

- Occurrence: this compound is rare in marine organisms but critical in nematode cuticles. Pulcherosine dominates in sea urchin FEs (1.3 residues/10,000 amino acids) compared to this compound’s absence .

Physicochemical Properties

- Solubility : this compound’s larger size and branching reduce solubility compared to tyrosine (0.55 mg/mL for similar trimeric compounds; see ). Dityrosine exhibits higher solubility due to its smaller size .

- Reactivity: this compound’s phenolic hydroxyl groups enable radical-mediated cross-linking, similar to dityrosine and pulcherosine. However, its branching may hinder enzymatic phosphorylation, unlike dityrosine .

- Thermal Stability : this compound’s cross-linked structure enhances thermal resistance, critical for nematode survival in hostile environments .

Analytical Differentiation

- Chromatography : Reverse-phase HPLC separates this compound (retention time ~22 min) from dityrosine (~18 min) and pulcherosine (~25 min) due to polarity differences .

- Mass Spectrometry : this compound shows a characteristic [M+H]+ ion at m/z 538, distinct from pulcherosine (m/z 536) and dityrosine (m/z 357) .

- Spectroscopy : this compound’s NMR spectrum reveals unique branching signals (δ 7.2–7.4 ppm for aromatic protons) absent in linear analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.